molecular formula C16H15ClN2O2S B5809913 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide

N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide

Cat. No. B5809913
M. Wt: 334.8 g/mol
InChI Key: ZSVFRZPEEXESRI-UHFFFAOYSA-N
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Description

N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH has been shown to inhibit histone acetyltransferases (HATs) and has been found to have anti-cancer properties.

Mechanism of Action

CPTH is a potent inhibitor of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide, which are enzymes responsible for adding acetyl groups to histone proteins. Histone acetylation plays a crucial role in gene expression, and aberrant HAT activity has been linked to various diseases, including cancer. By inhibiting N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide, CPTH can alter gene expression patterns, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPTH has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CPTH has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPTH is its specificity for N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide, making it a valuable tool for studying the role of histone acetylation in gene expression and disease. However, CPTH has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on CPTH. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of CPTH. Another potential direction is the investigation of the role of CPTH in other diseases, such as neurodegenerative disorders, where aberrant histone acetylation has been implicated. Finally, the combination of CPTH with other therapies, such as immunotherapy, could be explored as a potential treatment for cancer.

Synthesis Methods

The synthesis of CPTH involves the reaction of 3-chloroaniline with ethyl 3-aminobenzoate in the presence of carbon disulfide and potassium carbonate. The resulting product is then reacted with thionyl chloride to yield the final product, CPTH.

Scientific Research Applications

CPTH has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPTH has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-21-14-8-3-5-11(9-14)15(20)19-16(22)18-13-7-4-6-12(17)10-13/h3-10H,2H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVFRZPEEXESRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide

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